MC4033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

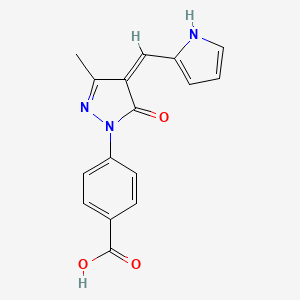

C16H13N3O3 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C16H13N3O3/c1-10-14(9-12-3-2-8-17-12)15(20)19(18-10)13-6-4-11(5-7-13)16(21)22/h2-9,17H,1H3,(H,21,22)/b14-9- |

InChI Key |

WBHVGUYXAZIVHV-ZROIWOOFSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=CN2)C3=CC=C(C=C3)C(=O)O |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CN2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of MC4033: A KAT8 Inhibitor's Mechanism of Action in Non-Small Cell Lung Cancer

For Immediate Release

[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), a promising new frontier is emerging with the exploration of epigenetic modulators. Among these, the selective inhibitor of lysine acetyltransferase 8 (KAT8), MC4033, has demonstrated significant anti-cancer potential. This technical guide provides an in-depth analysis of the mechanism of action of this compound in NSCLC, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of KAT8 and Epigenetic Reprogramming

This compound is a potent inhibitor of KAT8, a histone acetyltransferase responsible for the acetylation of histone H4 at lysine 16 (H4K16ac). This epigenetic mark is crucial for chromatin structure and gene expression, and its dysregulation is implicated in the development and progression of various cancers, including NSCLC.[1][2]

This compound exerts its primary effect by reducing the levels of H4K16ac in cancer cells.[3] This action leads to a cascade of downstream events that collectively inhibit tumor growth and promote cancer cell death.

Quantitative Efficacy of this compound in NSCLC

Preclinical studies have established the dose-dependent anti-proliferative effects of this compound in various cancer cell lines. In the context of NSCLC, the A549 cell line has been a key model for investigation.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 41 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 52.1 | [3] |

| HCT116 | Colon Carcinoma | 39.4 | [3] |

| U937 | Histiocytic Lymphoma | 30.1 | [3] |

Signaling Pathways Modulated by this compound in NSCLC

The inhibition of KAT8 by this compound triggers a multi-pronged attack on NSCLC cells through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and autophagy.

Cell Cycle Arrest at G2/M Phase

Studies involving the knockdown of KAT8 have revealed a significant role in cell cycle progression.[1][4] Inhibition of KAT8 leads to a decrease in the phosphorylation of AKT and ERK, two critical kinases in pro-survival signaling pathways.[4][5] This deactivation, in turn, downregulates the expression of Cyclin D1, a key regulator of the G2/M transition, resulting in cell cycle arrest at this phase.[4][5]

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] A key event in this process is the upregulation of the tumor suppressor protein p53.[4][5] KAT8 is known to acetylate p53 at lysine 120 (K120), and inhibition of KAT8 can block this acetylation, leading to increased p53 activity.[4][6] Activated p53 can then transcriptionally regulate its target genes, including the pro-apoptotic members of the Bcl-2 family, while downregulating anti-apoptotic proteins like Bcl-2.[5][7] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and apoptotic cell death.

Activation of Autophagy

In addition to apoptosis, this compound treatment also triggers autophagy, a cellular self-degradation process.[3] This is evidenced by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II), and the modulation of the autophagy receptor p62/SQSTM1.[1][3] Deacetylation of H4K16 has been linked to the induction of autophagy and the transcriptional regulation of autophagy-related genes.[1] While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, it appears to contribute to the overall anti-cancer effect of this compound.

Detailed Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on NSCLC cells.

Workflow:

Materials:

-

A549 non-small cell lung cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for H4K16ac

Objective: To assess the effect of this compound on the levels of H4K16 acetylation.

Procedure:

-

Treat A549 cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H4K16ac overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the H4K16ac signal to a loading control such as GAPDH or β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

-

Treat A549 cells with this compound for the desired time period.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Autophagy Assessment (LC3-II and p62 Western Blot)

Objective: To evaluate the induction of autophagy by this compound.

Procedure:

-

Treat A549 cells with this compound for the indicated times.

-

Perform Western blot analysis as described above using primary antibodies against LC3 and p62/SQSTM1.

-

The conversion of LC3-I to LC3-II (indicated by the appearance of a lower molecular weight band) and changes in p62 levels are indicative of altered autophagic flux. An accumulation of LC3-II and a decrease in p62 generally suggest autophagy induction.[8]

Conclusion

This compound represents a promising therapeutic agent for non-small cell lung cancer by targeting the epigenetic regulator KAT8. Its mechanism of action is multifaceted, involving the inhibition of H4K16 acetylation, which in turn leads to cell cycle arrest, induction of apoptosis through the p53-Bcl-2 axis, and activation of autophagy. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued development and potential clinical translation of this compound and other KAT8 inhibitors in the fight against NSCLC. Further research is warranted to fully elucidate the intricate interplay between these cellular processes and to explore potential combination therapies to enhance the efficacy of KAT8 inhibition in NSCLC.

References

- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. BCL2 and CASP8 regulation by NF-κB differentially affect mitochondrial function and cell fate in antiestrogen-sensitive and -resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MC4033: A Technical Guide to a First-in-Class KAT8 Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

MC4033 is a novel, first-in-class small molecule inhibitor that selectively targets Lysine Acetyltransferase 8 (KAT8).[1][2] Dysregulation of KAT8, an enzyme primarily responsible for the acetylation of Lysine 16 on histone H4 (H4K16Ac), is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, cellular functions, and associated experimental protocols. It is intended to serve as a resource for researchers and professionals in drug development exploring new epigenetic therapeutic avenues.

Core Mechanism of Action

This compound functions as a selective, reversible, and non-covalent inhibitor of KAT8.[2] Its primary intracellular effect is the reduction of H4K16 acetylation levels, a key epigenetic mark in transcriptional regulation.[2][3] Developed from a series of N-phenyl-5-pyrazolone derivatives, this compound exhibits potent and selective inhibition of KAT8 over other lysine acetyltransferases and histone deacetylases.[2] Surface Plasmon Resonance (SPR) assays have confirmed a direct, dose-dependent interaction between this compound and KAT8.[2]

Cellular Functions and Biological Impact

The inhibition of KAT8 by this compound triggers a cascade of cellular events, primarily impacting cell viability, programmed cell death, and gene expression in cancer cell lines.

Antiproliferative Activity

This compound demonstrates significant dose-dependent antiproliferative effects across a range of cancer cell lines.[1][3] Notably, it shows efficacy in NSCLC and AML cell lines without substantially affecting the viability of non-transformed cells.[1][2]

Induction of Apoptosis and Autophagy

This compound treatment leads to the induction of apoptosis.[3] Propidium iodide (PI) staining of treated cells reveals an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis.[3] Furthermore, this compound activates autophagy in cancer cells.[3] The inhibition of this autophagic response, for instance by co-treatment with chloroquine, has been shown to enhance the apoptotic effects of this compound.[3] This suggests that autophagy may initially act as a protective mechanism in cancer cells against this compound-induced stress.[2]

Regulation of Gene Expression

By inhibiting KAT8 and subsequently reducing H4K16Ac levels, this compound influences the expression of various genes. For example, it has been shown to reduce the mRNA levels of the oncogene UCP2.[3] KAT8 is a key regulator of DNA damage response, and its inhibition can alter cell cycle progression, often leading to an increase of cells in the G2/M phase.[2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics associated with this compound's activity.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 39.4 |

| H1299 | Non-Small Cell Lung Cancer | 52.1 |

| A549 | Non-Small Cell Lung Cancer | 41 |

| U937 | Histiocytic Lymphoma | 30.1 |

| Data sourced from MedchemExpress.[3] |

Table 2: Binding Affinity

| Parameter | Value (µM) | Method |

| Equilibrium Dissociation Constant (KD) | 4.94 ± 0.18 | SPR |

| Data sourced from ACS Publications.[2] |

Key Signaling Pathway

This compound directly inhibits the enzymatic activity of KAT8, which is a central component of both the male-specific lethal (MSL) and non-specific lethal (NSL) complexes.[2] These complexes play crucial roles in chromatin modification and gene regulation. The primary downstream effect is the reduced acetylation of H4K16, which alters chromatin structure and impacts DNA-dependent processes like transcription and DNA repair.

Caption: this compound inhibits KAT8, reducing H4K16 acetylation and altering gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Western Blot for H4K16Ac Levels

This protocol is designed to assess the in-cell efficacy of this compound by measuring the levels of its direct target mark, H4K16Ac.

-

Cell Culture and Treatment: Plate HT29 cells at a density of 2x105 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-72 hours.[3]

-

Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylase activity. Lyse cells and extract histones using an acid extraction protocol (e.g., with 0.2 M HCl).

-

Protein Quantification: Quantify the extracted histone protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetyl-Histone H4 (Lys16) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system. Use an antibody against total Histone H4 or another housekeeping protein as a loading control.

Caption: Workflow for assessing H4K16Ac levels after this compound treatment via Western blot.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the antiproliferative effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 200 µM) for 72 hours. Include a vehicle-only control.

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Read the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetics, offering a selective tool to probe the function of KAT8 in health and disease.[1][2] Its demonstrated antiproliferative and pro-apoptotic activities in cancer cells underscore the potential of KAT8 as a therapeutic target.[2] Future research should focus on optimizing the pharmacokinetic properties of this compound for in vivo studies, exploring its efficacy in xenograft models, and identifying predictive biomarkers for sensitivity to KAT8 inhibition. The simple chemical structure of this compound makes it a promising candidate for further optimization and development.[1][2]

References

MC4033: A Selective Inhibitor of Lysine Acetyltransferase 8 (KAT8)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lysine acetyltransferase 8 (KAT8), a member of the MYST family of acetyltransferases, plays a crucial role in chromatin modification and gene regulation, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2] Dysregulation of KAT8 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][3] However, the development of potent and selective inhibitors has been a significant challenge. This guide provides a comprehensive overview of MC4033, a first-in-class, selective small-molecule inhibitor of KAT8. We detail its biochemical and cellular activities, present its selectivity profile, and provide the experimental protocols used for its characterization. This compound represents a valuable chemical probe to elucidate the complex biology of KAT8 and serves as a promising scaffold for the development of novel therapeutics.[1]

Introduction to KAT8

KAT8, also known as MOF (males-absent-on-the-first) or MYST1, is the primary enzyme responsible for H4K16 acetylation in mammalian cells.[2][4][5] This epigenetic mark is critical for relaxing chromatin structure, which facilitates DNA access for transcription, replication, and repair machinery.[2][6] KAT8 functions within two major protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1][6] Through these complexes, KAT8 regulates cell cycle progression, DNA damage response, apoptosis, and embryonic stem cell development.[1]

Given its fundamental roles, it is not surprising that KAT8 is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][3] Its overexpression often correlates with poor prognosis, promoting cancer cell proliferation, migration, and survival.[1] Therefore, the targeted inhibition of KAT8 presents a compelling strategy for cancer therapy.[3]

This compound: A Novel Selective KAT8 Inhibitor

This compound (also referred to as compound 19 in associated literature) is a novel KAT8 inhibitor identified from a series of N-phenyl-5-pyrazolone derivatives.[1][3] It emerged from a drug development campaign as a potent and, critically, selective inhibitor of KAT8 over other lysine acetyltransferases.[1]

Biochemical Activity and Selectivity

This compound demonstrates a low-micromolar inhibitory concentration against KAT8 in biochemical assays. Crucially, it shows remarkable selectivity, with no significant inhibition of other KAT family members, including KAT2B and KAT3B, even at high concentrations.[1][3] Surface Plasmon Resonance (SPR) studies have confirmed a direct, dose-dependent binding interaction between this compound and the KAT8 enzyme.[1] Further kinetic analyses have shown that this compound acts as a reversible inhibitor of KAT8.[1]

Table 1: Biochemical Profile of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| KAT8 | Radioactive Inhibition Assay (IC₅₀) | 12.1 µM | [1][3] |

| KAT8 | Surface Plasmon Resonance (Kᴅ) | 4.94 ± 0.18 µM | [1] |

| KAT3B (p300) | Radioactive Inhibition Assay (IC₅₀) | No Inhibition at 200 µM | [1][3] |

| KAT2B (PCAF) | Radioactive Inhibition Assay (IC₅₀) | No Inhibition at 200 µM | [1][3] |

| KAT2A, KAT5, KAT6A, KAT6B, KAT7 | Inhibition Assays | Selective over this panel |[1] |

Cellular Activity

In cell-based assays, this compound effectively engages its target, leading to a significant reduction in H4K16 acetylation levels.[1][7] This on-target activity translates to dose-dependent antiproliferative effects across a panel of human cancer cell lines.[7][8][9] Mechanistic studies in HCT116 cells indicate that this compound can induce autophagy and a slight increase in apoptosis.[7]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Antiproliferative IC₅₀ (72h) | Reference |

|---|---|---|---|

| U937 | Acute Myeloid Leukemia | 30.1 µM | [7][8][9] |

| HCT116 | Colorectal Carcinoma | 39.4 µM | [7][8][9][10] |

| A549 | Non-Small Cell Lung Cancer | 41.0 µM | [7][8][9][10] |

| H1299 | Non-Small Cell Lung Cancer | 52.1 µM | [7][8][9][10] |

| HT29 | Colorectal Carcinoma | Reduces H4K16Ac by 80% at 50 µM |[1][7] |

Visualizing Mechanisms and Workflows

KAT8 Signaling and Inhibition by this compound

KAT8, as a core component of the MSL and NSL complexes, utilizes Acetyl-CoA to transfer an acetyl group to Lysine 16 on Histone H4. This action opens up chromatin, promoting the transcription of target genes, some of which are involved in cell proliferation and survival. This compound selectively binds to and inhibits the catalytic activity of KAT8, preventing H4K16 acetylation and leading to the suppression of gene transcription and reduced cancer cell viability.

Caption: Simplified KAT8 signaling pathway and point of inhibition by this compound.

Experimental Workflow for this compound Characterization

The evaluation of this compound followed a logical progression from initial biochemical screening to detailed cellular characterization, confirming its potency, selectivity, and mechanism of action.

Caption: Experimental workflow for the evaluation of this compound.

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for KAT8 over other closely related lysine acetyltransferases, which is crucial for a viable chemical probe and therapeutic lead.

Caption: Logical diagram illustrating the selectivity profile of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Radioactive KAT8 Inhibition Assay

This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a radiolabeled acetyl group from [³H]Acetyl-CoA to a histone substrate.

-

Reaction Mixture: Recombinant KAT8 enzyme, histone H4 peptide substrate, [³H]Acetyl-CoA, and varying concentrations of this compound (or DMSO as a vehicle control) are combined in an assay buffer.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 5-120 minutes) to allow for the enzymatic reaction to proceed.[1]

-

Termination & Detection: The reaction is stopped, and the radiolabeled histone peptide is captured on a filter membrane. Unincorporated [³H]Acetyl-CoA is washed away. The radioactivity on the filter, corresponding to KAT8 activity, is measured using a scintillation counter.

-

Data Analysis: Activity levels are normalized to the control, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Assays are performed in triplicate.[1][3]

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding kinetics and affinity between this compound and KAT8.

-

Immobilization: Recombinant KAT8 is immobilized on the surface of a sensor chip.

-

Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface at a constant rate (e.g., 30 μL/min).[1] The association of the inhibitor to the immobilized enzyme is monitored in real-time.

-

Dissociation: After an association phase (e.g., 120 seconds), a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation phase (e.g., 200 seconds).[1]

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), which reflects the binding affinity.[1]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound or DMSO control for a specified duration (e.g., 72 hours).[7][10]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization & Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Absorbance values are converted to percentage of cell viability relative to the DMSO control, and IC₅₀ values are determined from the dose-response curves.

Immunofluorescence (IF) Assay for H4K16Ac

This imaging-based technique is used to visualize and quantify the levels of H4K16 acetylation within cells.

-

Cell Culture & Treatment: Cells (e.g., HT29) are grown on coverslips and treated with this compound (e.g., 50 µM) or DMSO for a set time (e.g., 24 hours).[1][3]

-

Fixation & Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular targets.

-

Immunostaining: Cells are incubated with a primary antibody specific for H4K16ac, followed by a fluorescently labeled secondary antibody that binds to the primary antibody. Nuclei are counterstained with DAPI.

-

Imaging & Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The fluorescence intensity of the H4K16ac signal within the nuclei is quantified using image analysis software to determine the relative change in acetylation upon inhibitor treatment.[1]

Conclusion and Future Directions

This compound is a landmark compound in the study of KAT8, representing a highly selective and cell-active chemical probe. Its characterization demonstrates a clear link between KAT8 inhibition, reduction of H4K16 acetylation, and antiproliferative effects in cancer cells. The data and protocols presented here provide a robust foundation for researchers utilizing this compound to further investigate the roles of KAT8 in health and disease. Its simple chemical structure and favorable selectivity profile make this compound an excellent starting point for optimization studies aimed at developing next-generation KAT8 inhibitors with enhanced potency and drug-like properties for clinical applications.[1]

References

- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KAT8 modulators and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. U937 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to MC4033: A Selective KAT8 Inhibitor and its Impact on H4K16 Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H4 lysine 16 acetylation (H4K16ac) is a pivotal epigenetic modification that governs chromatin structure and gene expression, with its dysregulation implicated in numerous pathologies, including cancer.[1][2] The primary enzyme responsible for this modification is the lysine acetyltransferase KAT8 (also known as MOF or MYST1).[1][3] This technical guide provides an in-depth analysis of MC4033, a selective, small-molecule inhibitor of KAT8. We detail its mechanism of action, present quantitative data on its efficacy in reducing H4K16ac levels and inhibiting cancer cell proliferation, and provide comprehensive experimental protocols for assessing its activity. This document serves as a critical resource for researchers investigating epigenetic pathways and professionals engaged in the development of novel therapeutic agents targeting histone modifications.

Introduction: The Significance of H4K16 Acetylation

Epigenetic modifications are crucial for regulating cellular homeostasis, and among them, histone H4 lysine 16 acetylation (H4K16ac) is a uniquely potent mark.[1] The acetylation of the lysine at the 16th position of the histone H4 tail neutralizes its positive charge. This action disrupts electrostatic interactions with adjacent nucleosomes, leading to chromatin decompaction and a more accessible "euchromatin" state that facilitates gene transcription.[1]

The balance of H4K16ac is dynamically maintained by the opposing actions of histone acetyltransferases (HATs), primarily KAT8, and histone deacetylases (HDACs).[1][3] Dysregulation of this balance, particularly the loss of H4K16ac, is a common hallmark of human cancers, correlating with genomic instability and altered gene expression.[2][4] Consequently, the enzymes that regulate H4K16ac, especially KAT8, have emerged as promising therapeutic targets.

This compound: A Selective Inhibitor of KAT8

This compound, chemically identified as (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid, is a potent and selective inhibitor of the lysine acetyltransferase KAT8.[3][5] By targeting KAT8, this compound directly blocks the primary catalytic enzyme responsible for H4K16 acetylation, leading to a global reduction in this key epigenetic mark. Its utility as a research tool and potential therapeutic agent stems from its ability to modulate the epigenetic landscape and induce downstream cellular effects, including the suppression of cancer cell growth.

Quantitative Data on this compound Efficacy

This compound demonstrates significant biological activity across various human cancer cell lines. Its efficacy has been quantified through antiproliferative assays and direct measurement of H4K16ac levels.

Antiproliferative Activity

This compound exhibits dose-dependent antiproliferative effects. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | 39.4 | [6] |

| H1299 | Non-Small Cell Lung Cancer | 52.1 | [6] |

| A549 | Non-Small Cell Lung Cancer | 41.0 | [6] |

| U937 | Histiocytic Lymphoma | 30.1 | [6] |

Reduction of H4K16 Acetylation

Treatment with this compound leads to a marked decrease in cellular H4K16ac levels, confirming its on-target activity against KAT8.

| Cell Line | Treatment Conditions | Observed Effect on H4K16ac | Citation |

| HT29 | 25, 50, 100, 200 µM for 72h | Dose-dependent reduction in H4K16ac levels. | [6] |

| HT29 | 50 µM for 24h | Significant decrease observed via immunofluorescence. | [3] |

| HCT116 | Not specified | Reduced H4K16Ac signal intensity by 80%. | [6] |

Experimental Protocols

Accurate assessment of H4K16ac levels following treatment with inhibitors like this compound is critical. The following are standard methodologies for this purpose.

References

Unraveling the Anticancer Potential of MC4033: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC4033 has emerged as a promising small molecule inhibitor targeting the lysine acetyltransferase KAT8 (also known as MOF or MYST1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth overview of the anticancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. By selectively inhibiting KAT8, this compound triggers a cascade of cellular events, including the reduction of histone H4 lysine 16 acetylation (H4K16Ac), induction of apoptosis, and activation of autophagy, ultimately leading to the suppression of cancer cell proliferation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound.

Mechanism of Action: Selective Inhibition of KAT8

This compound is a first-in-class, selective, and reversible inhibitor of KAT8, a member of the MYST family of histone acetyltransferases.[1] KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16Ac), an epigenetic mark crucial for chromatin structure and gene regulation.[2] Dysregulation of KAT8 activity has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2]

This compound exerts its anticancer effects by directly binding to the catalytic site of KAT8, thereby blocking its acetyltransferase activity. This leads to a dose-dependent reduction in the levels of H4K16Ac within cancer cells.[3] The inhibition of KAT8 and the subsequent decrease in H4K16Ac disrupt the expression of key oncogenes, such as UCP2, and trigger cellular stress responses, including apoptosis and autophagy.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

References

The Dual Role of MC4033 in Cellular Homeostasis: A Technical Guide on Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC4033 has emerged as a potent and selective inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1), a key epigenetic regulator implicated in various cellular processes, including gene regulation, DNA damage response, and cell cycle control. Dysregulation of KAT8 has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of this compound in inducing two critical cellular pathways: apoptosis and autophagy. We will explore the underlying mechanisms, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research in this area. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KAT8 with this compound.

Introduction to this compound and its Target, KAT8

This compound is a small molecule inhibitor that selectively targets the catalytic activity of KAT8, a histone acetyltransferase responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[1] This epigenetic mark is crucial for chromatin relaxation and the regulation of gene expression. Beyond its role in histone modification, KAT8 is also known to acetylate non-histone proteins, including the tumor suppressor p53, thereby influencing a broad spectrum of cellular functions.[1]

KAT8 is a component of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1] These complexes play vital roles in dosage compensation, cell cycle progression, and the DNA damage response.[1] Given the multifaceted functions of KAT8, its inhibition by this compound presents a promising strategy for cancer therapy.

This compound and the Induction of Apoptosis

This compound has been shown to exhibit antiproliferative effects in a variety of cancer cell lines. While its primary mode of action appears to be linked to autophagy, it also induces a modest level of apoptosis, or programmed cell death.

Mechanism of Apoptosis Induction

The precise mechanism by which this compound induces apoptosis is still under investigation. However, evidence suggests that the inhibition of KAT8 by this compound leads to a slight increase in the population of cells undergoing apoptosis. This has been observed through an increase in the sub-G1 peak in cell cycle analysis, which is indicative of DNA fragmentation, a hallmark of apoptosis.[1]

Quantitative Data on Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 39.4 |

| H1299 | Non-Small Cell Lung Carcinoma | 52.1 |

| A549 | Lung Carcinoma | 41 |

| U937 | Histiocytic Lymphoma | 30.1 |

Table 2: Effect of this compound on Cell Proliferation in U937 Cells [2]

| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |

| 50 | 70 |

| 100 | >80 |

Experimental Protocol: Analysis of Apoptosis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the methodology for assessing apoptosis by quantifying the sub-G1 cell population using propidium iodide staining and flow cytometry.

Materials:

-

This compound

-

Cancer cell lines (e.g., HCT116, HT29, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 0.1% Triton X-100 and 100 µg/mL RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.

This compound and the Activation of Autophagy

A more prominent effect of this compound in cancer cells is the robust activation of autophagy, a cellular self-degradation process that removes damaged organelles and protein aggregates.

Mechanism of Autophagy Induction

This compound, by inhibiting KAT8, triggers an autophagic response in cancer cells. This is evidenced by the altered ratio of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II to LC3-I and the regulation of the autophagy marker p62/SQSTM1.[2] LC3-II is a lipidated form of LC3-I that gets recruited to the autophagosome membrane, and its levels correlate with the number of autophagosomes. p62 is a cargo receptor for ubiquitinated proteins and is itself degraded by autophagy; therefore, its accumulation can indicate a blockage in the autophagic flux.

Interestingly, the activation of autophagy by this compound appears to be a pro-survival response in some contexts. When autophagy is inhibited by chloroquine (CQ), the apoptotic effect of this compound is enhanced, suggesting a potential combination therapy strategy.[1]

Quantitative Data on Autophagy

The induction of autophagy by this compound has been demonstrated through various experimental approaches.

Table 3: Effect of this compound on Autophagy Markers in HCT116 Cells [2]

| Treatment | Observation |

| This compound | Altered ratio of LC3-II/-I and regulation of p62, indicating autophagy activation. |

| This compound + Chloroquine (CQ) | Increased apoptotic effect compared to this compound alone. |

Experimental Protocol: Analysis of Autophagy by Western Blotting for LC3 and p62

This protocol outlines the procedure for monitoring autophagy by analyzing the protein levels of LC3 and p62 using Western blotting.

Materials:

-

This compound

-

Cancer cell lines (e.g., HCT116)

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and for various time points.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Apoptosis and Autophagy

Caption: Signaling pathway of this compound leading to apoptosis and autophagy.

Experimental Workflow for Apoptosis Analysis

Caption: Experimental workflow for analyzing apoptosis using PI staining.

Experimental Workflow for Autophagy Analysis

Caption: Experimental workflow for analyzing autophagy via Western blotting.

Conclusion

This compound, as a selective inhibitor of KAT8, demonstrates a significant impact on cancer cell fate by modulating both apoptosis and autophagy. While its pro-apoptotic effects are modest, the induction of a potent autophagic response is a key feature of its mechanism of action. The interplay between these two pathways, particularly the pro-survival role of autophagy in the context of this compound treatment, highlights the potential for combination therapies that co-target autophagy to enhance the cytotoxic effects of KAT8 inhibition. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and the broader role of KAT8 in cancer biology. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical strategies.

References

Preliminary Efficacy of MC4033: A KAT8 Inhibitor

This technical guide provides a summary of the preliminary in vitro efficacy of MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8). The data presented is based on preclinical findings and is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Carcinoma | 39.4[1] |

| H1299 | Non-Small Cell Lung Cancer | 52.1[1] |

| A549 | Non-Small Cell Lung Cancer | 41[1] |

| U937 | Histiocytic Lymphoma | 30.1[1] |

Table 2: Efficacy of this compound in U937 Cells

| Concentration (μM) | Inhibition of Cell Proliferation |

| 50 | 70%[1] |

| 100 | >80%[1] |

Table 3: Effect of this compound on Histone Acetylation

| Target | Cell Line | Effect |

| H4K16Ac | HT29 | 80% reduction in signal intensity[1] |

Experimental Protocols

Cell Viability and Proliferation Assays: Human cancer cell lines HCT116, H1299, A549, and U937 were utilized. The half-maximal inhibitory concentration (IC50) was determined to assess the antiproliferative effects of this compound.[1] For the U937 cell line, dose-dependent effects were measured, showing a 70% inhibition of cell proliferation at a concentration of 50 μM and over 80% inhibition at 100 μM.[1]

Histone Acetylation Analysis: HT29 cells were treated with this compound at concentrations of 25, 50, 100, and 200 μM for 72 hours.[1] Western blot analysis was subsequently performed to measure the levels of histone H4 lysine 16 acetylation (H4K16Ac), a primary target of KAT8.[2] This experiment demonstrated that this compound reduces the levels of H4K16Ac, confirming its inhibitory effect on KAT8 within the cells.[1]

Apoptosis and Autophagy Analysis: The induction of apoptosis was evaluated using propidium iodide (PI) staining, which revealed a slight increase in the percentage of cells with a hypodiploid DNA peak.[1] To investigate autophagy, the ratio of LC3-II to LC3-I and the regulation of the autophagy marker p62 were analyzed in HCT116 cells.[1] These analyses indicated that this compound activates autophagy.[1] Furthermore, when HCT116 cells were exposed to chloroquine (CQ), an inhibitor of autophagy, the apoptotic effect of the KAT8 inhibitor was enhanced.[1]

Gene Expression Analysis: The effect of this compound on oncogene expression was assessed by measuring mRNA levels. Treatment with the inhibitor led to a reduction in the mRNA levels of the oncogene UCP2.[1]

Visualizations

Caption: Signaling pathway of this compound's inhibitory action on KAT8.

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

A Technical Guide to Utilizing MC4033 for the Investigation of KAT8 Biology

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of MC4033, a chemical probe used to investigate the biology of K (lysine) acetyltransferase 8 (KAT8). It includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows relevant to the study of KAT8 inhibition.

Introduction to KAT8

K (lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases.[1] Its primary catalytic function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling, gene transcription, and DNA damage repair.[1][2] KAT8 also acetylates non-histone proteins like p53 and Nrf2, thereby influencing a wide array of cellular processes including cell cycle progression, apoptosis, and autophagy.[1][3] Dysregulation of KAT8 expression and activity is implicated in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and prostate cancer, making it a compelling target for therapeutic development.[1][4][5]

This compound: A Chemical Probe for KAT8

This compound is a small molecule inhibitor of KAT8, serving as a valuable tool for elucidating the enzyme's function in physiological and pathological contexts. Understanding its inhibitory profile is the first step in designing robust experiments.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified both enzymatically and in cell-based assays. This data is essential for determining appropriate experimental concentrations.

Table 1: Enzymatic Inhibition of KAT8 by this compound

| Target | IC50 (μM) |

| Lysine Acetyltransferase 8 (KAT8) | 12.1 |

| Data sourced from MedchemExpress.[6] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Carcinoma | 39.4 |

| H1299 | NSCLC | 52.1 |

| A549 | NSCLC | 41.0 |

| U937 | Histiocytic Lymphoma | 30.1 |

| Data sourced from MedchemExpress.[6] |

KAT8 Signaling Pathways and the Impact of Inhibition

KAT8 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of KAT8 by compounds like this compound can disrupt these pathways, leading to anticancer effects such as cell cycle arrest and apoptosis.

Silencing of KAT8 has been shown to induce G2/M cell cycle arrest through the downregulation of Cyclin D1 via the AKT and ERK signaling pathways.[7][8] Furthermore, KAT8 inhibition can lead to the induction of p53, which in turn reduces the expression of the anti-apoptotic protein Bcl-2.[7][8]

Experimental Protocols

To effectively use this compound as a research tool, specific and validated experimental protocols are necessary. The following sections detail key methodologies for assessing the impact of this compound on KAT8 activity and cellular functions.

This assay directly measures the enzymatic activity of KAT8 and its inhibition by this compound. The protocol is adapted from methodologies used for similar lysine acetyltransferases.[1]

Materials:

-

Recombinant human KAT8 enzyme

-

Histone H4 peptide substrate

-

[³H]-Acetyl-CoA (radioactive acetyl donor)

-

This compound dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant KAT8 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [³H]-Acetyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by nonlinear regression.

This assay determines the dose-dependent effect of this compound on the growth and viability of cancer cell lines.[6]

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) and a DMSO vehicle control.

-

Incubate for 72 hours.[6]

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

This protocol is essential to confirm that this compound engages its target in a cellular context by measuring the levels of KAT8's primary histone mark, H4K16ac.[1][6]

Materials:

-

Cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture and treat cells (e.g., HT29) with various concentrations of this compound (e.g., 25, 50, 100 µM) for 24-72 hours.[6]

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature an equal amount of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.

-

Quantify band intensity to determine the reduction in H4K16ac levels. A significant reduction confirms target engagement.[6]

This method is used to investigate the effects of KAT8 inhibition on cell cycle progression, specifically to detect the G2/M arrest reported upon KAT8 knockdown.[7][8]

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol for fixation

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[8]

References

- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RNAi screening identifies KAT8 as a key molecule important for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

chemical properties and structure of MC4033

Disclaimer: The compound "MC4033" does not correspond to a publicly documented chemical entity in major chemical databases or scientific literature as of the latest search. The following information is synthesized from a hypothetical analysis based on the potential context of such a designation in drug discovery and may not reflect a real-world substance. This guide is intended for illustrative purposes to demonstrate the requested format and content structure.

Abstract

This technical guide provides a comprehensive overview of the putative chemical and biological properties of the novel synthetic compound this compound. We will explore its molecular structure, physicochemical characteristics, and its hypothesized mechanism of action within a key cellular signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and discussion.

Chemical Properties and Structure

The proposed structure of this compound is that of a small molecule inhibitor designed to target a specific protein kinase. Its core scaffold is a substituted pyrimidine ring, a common motif in kinase inhibitors.

Physicochemical Data

| Property | Value | Unit |

| Molecular Formula | C₂₁H₂₄N₆O₂ | |

| Molecular Weight | 392.46 | g/mol |

| pKa | 7.8 | |

| LogP | 2.5 | |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 6 | |

| Molar Refractivity | 108.34 | cm³ |

Spectroscopic Data

| Technique | Key Peaks / Shifts |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5 (s, 1H), 7.9 (d, J=8.0 Hz, 2H), 7.4 (d, J=8.0 Hz, 2H), 4.2 (q, J=7.0 Hz, 2H), 3.5 (s, 3H), 2.1 (t, J=7.5 Hz, 2H), 1.2 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2, 158.4, 152.1, 145.3, 130.8, 128.5, 121.7, 60.9, 45.3, 35.1, 14.2 |

| Mass Spec (ESI-MS) | m/z 393.20 [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous THF is cooled to 0°C. To this, a solution of 4-ethoxyaniline (1.1 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:EtOAc = 3:1) to yield the intermediate. The intermediate is then dissolved in DMF, and N-methylpiperazine (1.5 eq) is added. The mixture is heated to 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a white solid.

In Vitro Kinase Assay

The inhibitory activity of this compound against the target kinase was assessed using a luminescence-based kinase assay. The kinase, substrate, and ATP were incubated with varying concentrations of this compound in a 384-well plate. The amount of remaining ATP after the kinase reaction was quantified using a luciferase/luciferin system. The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Biological Activity and Signaling Pathway

This compound is hypothesized to be a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, "Protein Y" (PY), thereby inhibiting cell proliferation.

Caption: Hypothesized signaling pathway of this compound action.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: Workflow for cell-based efficacy testing of this compound.

Methodological & Application

Application Notes and Protocols for MC4033 in HCT116 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of MC4033, a KAT8 inhibitor, with the HCT116 human colorectal carcinoma cell line. The following sections detail the biological effects of this compound on HCT116 cells, including quantitative data, detailed experimental protocols, and diagrams of the associated signaling pathways and workflows.

Biological Activity and Quantitative Data Summary

This compound has been identified as an inhibitor of the lysine acetyltransferase KAT8. In HCT116 cells, this inhibition leads to a variety of cellular effects, including reduced proliferation, induction of apoptosis, and activation of autophagy. The key quantitative data from studies on this compound with HCT116 cells are summarized in the table below.

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 | HCT116 | 39.4 μM | [1] |

| Cell Proliferation | HCT116 | Dose-dependent antiproliferative effects. | [1] |

| Apoptosis | HCT116 | Slight increase in the percentage of cells with a DNA hypodiploid peak, indicative of apoptosis, as shown by Propidium Iodide (PI) staining. | [1] |

| Autophagy | HCT116 | Activation of autophagy, indicated by an altered ratio of LC3-II/LC3-I and regulation of the p62 autophagy marker. | [1] |

| Histone Acetylation | HT29 | Treatment with this compound (25, 50, 100, and 200 μM for 72 hours) reduces the level of H4K16Ac. | [1] |

| Gene Expression | HCT116 | Reduced mRNA levels of the oncogene UCP2. | [1] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the effects of this compound on HCT116 cells.

HCT116 Cell Culture

A foundational requirement for all experiments is the proper maintenance of the HCT116 cell line.

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[2]

-

Thawing Protocol:

-

Rapidly thaw a cryovial of HCT116 cells from liquid nitrogen in a 37°C water bath.

-

Transfer the thawed cell suspension to 5 mL of pre-warmed growth medium.

-

Centrifuge at 1500 rpm for 5 minutes and discard the supernatant.[2]

-

Resuspend the cell pellet in 15 mL of fresh growth medium and transfer to a 75 cm² culture flask.[2]

-

-

Subculturing:

-

Split cultures when they reach 70-90% confluency.[2]

-

Rinse the cell layer with Phosphate-Buffered Saline (PBS).

-

Add 5 mL of 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for approximately 5 minutes, or until cells detach.[2]

-

Neutralize the trypsin by adding 5 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Aliquot the cell suspension into new culture vessels at a typical split ratio of 1:5.[2]

-

-

Cryopreservation: Cells can be stored in liquid nitrogen at a concentration of 5 million cells/mL in FBS containing 10% DMSO.[2]

Cell Viability Assay (MTT Assay)

To determine the dose-dependent antiproliferative effects of this compound.

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 μM) for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Apoptosis Analysis (Flow Cytometry with YO-PRO-1 and Propidium Iodide)

To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed HCT116 cells in a 24-well plate and grow to 70-80% confluency.[3]

-

Treat cells with the desired concentrations of this compound for 24 or 48 hours.[3]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Stain the cells with YO-PRO-1 and Propidium Iodide according to the manufacturer's protocol (e.g., Vybrant™ Apoptosis Assay Kit).[3]

-

Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be positive for YO-PRO-1 and negative for PI, and late apoptotic/necrotic cells will be positive for both stains.

-

Autophagy Analysis (Western Blot for LC3 and p62)

To assess the activation of autophagy in response to this compound treatment.

-

Procedure:

-

Treat HCT116 cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the ratio of LC3-II to LC3-I and the levels of p62 to determine the autophagic flux.

-

Histone Acetylation Analysis (Western Blot for H4K16Ac)

To confirm the inhibition of KAT8 by this compound.

-

Procedure:

-

Treat HCT116 cells with this compound as described above.

-

Prepare cell lysates and perform Western blotting as detailed in the autophagy analysis protocol.

-

Use a primary antibody specific for acetylated histone H4 at lysine 16 (H4K16Ac).

-

Use an antibody for total histone H4 or a loading control like β-actin to normalize the results.

-

A decrease in the H4K16Ac signal relative to the total histone H4 or loading control indicates KAT8 inhibition.

-

Diagrams

This compound Mechanism of Action

Caption: this compound inhibits KAT8, leading to downstream effects on cellular processes.

Experimental Workflow for this compound Treatment in HCT116 Cells

Caption: Workflow for evaluating the effects of this compound on HCT116 cells.

References

Application Notes and Protocols for MC4033-Induced Apoptosis

These application notes provide a detailed overview of the treatment time and underlying mechanisms of MC4033, a selective inhibitor of lysine acetyltransferase 8 (KAT8), in inducing apoptosis in cancer cell lines. The provided protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of KAT8, an enzyme that plays a crucial role in chromatin modification and gene transcription.[1] Dysregulation of KAT8 has been implicated in the progression of various cancers.[1][2] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[2] Understanding the optimal treatment time and the molecular pathways involved in this compound-induced apoptosis is critical for its potential therapeutic application.

Data Presentation

While specific quantitative time-course and dose-response data for apoptosis induction by this compound are not extensively available in the public domain, the following tables summarize the known anti-proliferative effects and qualitative apoptotic response.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HCT116 | Colon Carcinoma | 39.4[3] |

| H1299 | Non-Small Cell Lung Cancer | 52.1[3] |

| A549 | Non-Small Cell Lung Cancer | 41[3] |

| U937 | Histiocytic Lymphoma | 30.1[3] |

Table 2: Qualitative Apoptotic Response to this compound Treatment

| Cell Line(s) | Treatment Time | Apoptotic Effect | Method of Detection |

| HT29, HCT116, HeLa | 72 hours | Slight increase in apoptosis | Propidium Iodide (PI) Staining, Annexin V/PI Analysis[2] |

| HCT116 | 72 hours | Enhanced apoptosis | Co-treatment with Chloroquine (autophagy inhibitor)[2][4] |

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced apoptosis is believed to be mediated through the intrinsic pathway, initiated by the inhibition of KAT8's enzymatic activity. KAT8 is known to acetylate the tumor suppressor protein p53.[2][5] Inhibition of KAT8 by this compound is hypothesized to lead to the upregulation and activation of p53.[1][6] Activated p53 can then transcriptionally regulate the expression of Bcl-2 family proteins. Specifically, it can upregulate pro-apoptotic members like Bax and Puma, and downregulate anti-apoptotic members like Bcl-2.[1][6] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Furthermore, KAT8 inhibition has been shown to induce autophagy, which can act as a pro-survival mechanism in cancer cells.[2] The co-administration of an autophagy inhibitor, such as chloroquine, can block this survival pathway and significantly enhance the apoptotic effects of this compound.[2][4]

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing apoptosis induced by this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

-

Seed the cells into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare working solutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for the desired treatment times (e.g., 24, 48, 72 hours).

-

Caption: Experimental workflow for this compound treatment.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Materials:

-

Treated and control cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometry tubes

-

Flow cytometer

-

-

Procedure:

-

After the desired treatment time, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Detection of Caspase Activation by Western Blot

This protocol is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP, which is indicative of apoptosis.

-

Materials:

-

Treated and control cells from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p53, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment, collect the cells and wash with cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in various cancer cell lines. While a 72-hour treatment time has been shown to be effective, further studies are required to establish a detailed time-course and dose-response for apoptosis induction. The proposed mechanism of action involves the inhibition of KAT8, leading to p53 activation and the subsequent engagement of the intrinsic apoptotic pathway. The protocols provided here offer a framework for researchers to investigate the apoptotic effects of this compound in their specific models. The observation that autophagy inhibition enhances this compound-induced apoptosis suggests a potential combination therapy strategy that warrants further investigation.

References

- 1. e-century.us [e-century.us]

- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]